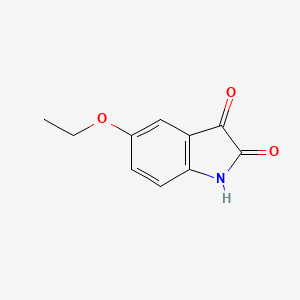

5-Ethoxyindoline-2,3-dione

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-ethoxy-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-14-6-3-4-8-7(5-6)9(12)10(13)11-8/h3-5H,2H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBTXKVUDRKXBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Ethoxyindoline 2,3 Dione and Its Analogs

Classical and Modern Synthetic Routes to Indoline-2,3-diones Bearing an Ethoxy Group

The preparation of 5-ethoxyindoline-2,3-dione primarily relies on synthetic routes that construct the isatin (B1672199) core from a pre-functionalized aniline (B41778) precursor.

One of the most established and frequently utilized methods is the Sandmeyer isatin synthesis. biomedres.usnih.govirapa.orgchemicalbook.comsynarchive.com This classical two-step procedure begins with the reaction of an appropriately substituted aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. biomedres.usirapa.org For the synthesis of the target compound, 4-ethoxyaniline is used as the starting material. This initial step yields an intermediate isonitrosoacetanilide, specifically 2-(hydroxyimino)-N-(4-ethoxyphenyl)acetamide. The subsequent and final step involves the acid-catalyzed cyclization of this intermediate. nih.govsynarchive.com

Formation of the Isonitrosoacetanilide: 4-Ethoxyaniline reacts with chloral hydrate and hydroxylamine hydrochloride.

Cyclization: The resulting 2-(hydroxyimino)-N-(4-ethoxyphenyl)acetamide is treated with a strong acid, such as concentrated sulfuric acid, to induce ring closure and form this compound. nih.gov

While the Sandmeyer synthesis is a cornerstone method, modern approaches aim to improve yields and incorporate more environmentally benign conditions. nih.gov Other classical routes like the Stolle, Gassman, and Martinet procedures also provide access to the isatin core, though their application may vary depending on the desired substitution pattern. nih.gov The Stolle synthesis, for instance, involves the reaction of an N-substituted aniline with oxalyl chloride followed by a Lewis acid-catalyzed cyclization, which is particularly useful for N-substituted isatins. biomedres.uschemicalbook.com

Ring-Closing Reactions for the Formation of the Indoline (B122111) Scaffold

The critical step in the synthesis of the indoline-2,3-dione scaffold is the intramolecular ring-closing reaction. In the context of the Sandmeyer synthesis, this is achieved by treating the isonitrosoacetanilide intermediate with concentrated sulfuric or methanesulfonic acid. nih.gov This reaction is an intramolecular electrophilic aromatic substitution, where the nitrogen of the oxime is protonated, leading to the formation of a reactive species that attacks the electron-rich aromatic ring.

The favorability of such ring closures can be predicted by Baldwin's rules, which are a set of guidelines based on the ring size, the hybridization of the electrophilic carbon, and whether the breaking bond is inside (endo) or outside (exo) the newly formed ring. chem-station.comwikipedia.orgchemtube3d.com The cyclization to form the five-membered pyrrolidinone ring in the isatin scaffold is generally a favored process. The specific classification for this type of cyclization, an attack of the aromatic ring onto the imine-like carbon, would be a 5-endo-trig process. According to Baldwin's rules, 5-endo-trig cyclizations are typically disfavored. libretexts.org However, the strong acid catalysis and the specific electronic nature of the isonitrosoacetanilide intermediate enable this reaction to proceed effectively.

Introduction of the Ethoxy Moiety at the C-5 Position

The introduction of the ethoxy group at the C-5 position of the indoline-2,3-dione ring is most commonly and efficiently achieved by starting the synthesis with a precursor that already contains this functional group. The Sandmeyer synthesis, for example, utilizes 4-ethoxyaniline, where the ethoxy group is para to the amino group. During the acid-catalyzed cyclization, this substituent remains at the same relative position, resulting in the desired this compound. This "pre-functionalization" strategy is generally preferred due to its high regioselectivity and reliability.

Late-stage functionalization, which involves introducing the ethoxy group onto a pre-formed isatin scaffold, is a less common approach. This would typically require a nucleophilic aromatic substitution reaction on a 5-halo-isatin (e.g., 5-fluoro- or 5-chloro-isatin) with sodium ethoxide. The success of such a reaction would depend on the activation of the aromatic ring by the carbonyl groups and the nature of the leaving group.

Multi-component Reactions in this compound Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govwikipedia.orgnih.gov While direct MCR synthesis of this compound itself is not widely reported, this compound serves as a valuable building block in various MCRs to generate molecular diversity. researchgate.net

Isatin and its derivatives are frequently used in MCRs to create complex heterocyclic structures, particularly spirooxindoles. nih.govresearchgate.net For example, this compound can react with an amino acid and a suitable acetylene (B1199291) derivative in a catalyst-free, three-component reaction under microwave irradiation to produce spirooxindole derivatives. nih.gov These reactions are often lauded for their efficiency, atom economy, and environmentally friendly conditions. nih.gov

Regioselective Synthesis and Functionalization Approaches

The indoline-2,3-dione scaffold possesses multiple reactive sites, making regioselective functionalization a key aspect of its chemistry. chemicalbook.com The primary sites for reaction are the N-1 nitrogen, the C-3 carbonyl group, and the aromatic ring.

N-1 Functionalization: The nitrogen atom can be readily alkylated or acylated under basic conditions. For instance, reaction with an alkyl halide in the presence of a base like potassium carbonate in DMF is a common method for N-alkylation. researchgate.net

C-3 Carbonyl Reactions: The C-3 carbonyl group is highly electrophilic and readily undergoes condensation reactions with various nucleophiles, including active methylene (B1212753) compounds, amines, and hydrazines. This reactivity is the basis for the synthesis of a vast array of Schiff bases, hydrazones, and Knoevenagel condensation products.

Aromatic Ring Functionalization: The aromatic ring of this compound can undergo further electrophilic substitution. The ethoxy group at C-5 is an activating, ortho-, para-directing group. Therefore, electrophilic attack is expected to occur at the C-4 and C-6 positions. Regioselective C-H functionalization using transition metal catalysis has become a powerful tool for modifying such heterocyclic systems. nih.govmdpi.commdpi.com

Optimization of Synthetic Protocols for Enhanced Yield and Purity

Optimizing the synthesis of this compound is crucial for its practical application. For the classical Sandmeyer synthesis, several parameters can be adjusted to improve the outcome. The yield and purity of the final product are often affected by the reaction conditions of the cyclization step. nih.gov

Challenges in the Sandmeyer process can arise, particularly with anilines that are highly substituted or have increased lipophilicity, leading to poor solubility and incomplete cyclization in sulfuric acid. nih.gov To address this, alternative acidic media have been explored.

Below is a table summarizing potential optimization strategies for the acid-catalyzed cyclization step:

| Parameter | Variation | Expected Outcome | Reference |

| Acid Catalyst | Sulfuric Acid vs. Methanesulfonic Acid | Methanesulfonic acid can improve solubility for lipophilic substrates, leading to higher yields. | nih.gov |

| Temperature | 50°C to 90°C | Gradual heating can control the reaction rate and minimize side-product formation. | nih.gov |

| Reaction Time | Varies (e.g., 1-5 hours) | Monitoring the reaction by TLC is crucial to determine the optimal time for completion and prevent degradation. | |

| Work-up | Quenching on ice | Rapid cooling and precipitation help to isolate the crude product efficiently. | nih.gov |

| Purification | Recrystallization | Using solvents like ethanol (B145695)/water can effectively purify the final product. | scribd.com |

Modern optimization techniques may also involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields for certain isatin-based reactions. nih.gov

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. researchgate.net Key areas of focus include the use of safer solvents, the development of catalytic methods, and the improvement of atom economy. researchgate.net

Traditional methods, such as the Sandmeyer synthesis, often rely on stoichiometric amounts of strong, corrosive acids like concentrated sulfuric acid, which generate significant waste. biomedres.us Green alternatives seek to replace these hazardous reagents.

Key green chemistry approaches applicable to isatin synthesis include:

Use of Greener Solvents: Conducting reactions in water or ethanol instead of hazardous organic solvents. Some multi-component reactions for isatin derivatives have been successfully performed in aqueous media. nih.govrsc.org

Catalytic Methods: Employing catalysts instead of stoichiometric reagents can improve efficiency and reduce waste. For example, the development of solid acid catalysts to replace sulfuric acid in the cyclization step would be a significant green improvement. Silver nanoparticles have also been reported as a green catalyst for the synthesis of certain isatin derivatives. researchgate.netscispace.com

Energy Efficiency: The use of microwave irradiation or high-speed ball milling can reduce energy consumption and shorten reaction times compared to conventional heating. nih.gov

Atom Economy: Multi-component reactions are inherently more atom-economical than multi-step syntheses, as they incorporate a greater proportion of the starting materials into the final product. nih.gov

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization of the 5 Ethoxyindoline 2,3 Dione Core

Functionalization Reactions at the Carbonyl Centers (C-2 and C-3)

The adjacent ketone (C-3) and amide (C-2) carbonyl groups within the 5-ethoxyindoline-2,3-dione core are primary sites for a variety of chemical transformations. The C-3 carbonyl, being a ketone, exhibits higher reactivity towards nucleophiles compared to the C-2 amide carbonyl.

Formation of Schiff Bases and Hydrazones

The C-3 carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydrazine (B178648) derivatives to form the corresponding Schiff bases (imines) and hydrazones, respectively. These reactions are typically catalyzed by a small amount of acid and proceed via a nucleophilic addition-elimination mechanism.

The formation of a Schiff base involves the initial nucleophilic attack of the primary amine on the electrophilic C-3 carbonyl carbon, leading to a carbinolamine intermediate. Subsequent dehydration, facilitated by the acid catalyst, yields the stable imine product. A variety of aromatic and aliphatic amines can be employed in this reaction, leading to a diverse library of 5-ethoxyisatin-derived Schiff bases. For instance, the reaction with substituted anilines has been a common strategy to introduce further aromatic moieties into the molecule.

Similarly, hydrazones are synthesized by reacting this compound with hydrazine or its derivatives, such as phenylhydrazine (B124118) or thiosemicarbazide. The resulting hydrazones are often crystalline solids and serve as important intermediates for the synthesis of more complex heterocyclic systems. The general mechanism for Schiff base and hydrazone formation is a two-step process involving the formation of a carbinolamine intermediate followed by dehydration eijppr.com.

Table 1: Examples of Schiff Bases and Hydrazones Derived from this compound

| Reactant | Product Type | General Structure |

|---|---|---|

| Aromatic Amine (Ar-NH₂) | Schiff Base | 5-Ethoxy-3-(arylimino)indolin-2-one |

| Hydrazine (H₂N-NH₂) | Hydrazone | 5-Ethoxyindolin-2,3-dione 3-hydrazone |

| Phenylhydrazine | Phenylhydrazone | This compound 3-(phenylhydrazone) |

Condensation Reactions at the C-3 Position

The C-3 carbonyl group of this compound is susceptible to condensation with various active methylene (B1212753) compounds in what is known as the Knoevenagel condensation. This reaction provides a powerful tool for carbon-carbon bond formation and the synthesis of highly functionalized derivatives.

The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, which facilitates the deprotonation of the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the C-3 carbonyl carbon, leading to an aldol-type adduct that subsequently undergoes dehydration to yield the final condensed product. Commonly used active methylene compounds include malononitrile (B47326) and ethyl cyanoacetate. These reactions lead to the formation of electron-deficient alkenes, which are valuable precursors for further synthetic transformations eurjchem.comresearchgate.net.

The mechanism of the Knoevenagel condensation involves the formation of an enolate from the active methylene compound, which then acts as a nucleophile alfa-chemistry.com. The reaction rate and outcome can be influenced by the nature of the catalyst and the solvent used rsc.orgnih.gov.

Table 2: Knoevenagel Condensation Products of this compound

| Active Methylene Compound | Catalyst | Product |

|---|---|---|

| Malononitrile | Piperidine | 2-(5-Ethoxy-2-oxoindolin-3-ylidene)malononitrile |

Substitution Reactions at the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom at the N-1 position of the this compound ring is acidic and can be readily deprotonated by a suitable base to form an anion. This anion can then act as a nucleophile in various substitution reactions, allowing for the introduction of a wide range of substituents at this position.

Common reactions at the N-1 position include N-alkylation and N-acylation. N-alkylation is typically achieved by treating the 5-ethoxyisatin with an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) beilstein-journals.orgcore.ac.uk. This allows for the introduction of various alkyl groups, including simple alkyl chains, benzyl (B1604629) groups, and other functionalized moieties.

N-acylation can be accomplished using acyl chlorides or acid anhydrides in the presence of a base. This reaction introduces an acyl group onto the indole nitrogen, which can serve as a protecting group or as a handle for further functionalization derpharmachemica.comreddit.com.

Furthermore, the N-1 position can participate in Mannich reactions. The Mannich reaction is a three-component condensation involving formaldehyde, a primary or secondary amine, and the acidic N-H of the isatin (B1672199) core. This reaction results in the formation of an N-aminomethyl derivative, providing a straightforward method for introducing aminoalkyl groups at the N-1 position oarjbp.comwikipedia.orgias.ac.innih.gov.

Electrophilic and Nucleophilic Substitutions on the Benzenoid Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ethoxy group at the 5-position and the amide nitrogen. The ethoxy group is an ortho, para-directing group, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to it. In the case of 5-ethoxyisatin, the C-6 position is para to the ethoxy group, and the C-4 position is ortho. However, the C-4 position is sterically hindered by the adjacent five-membered ring. Therefore, electrophilic substitution is expected to occur predominantly at the C-6 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. These reactions typically require the use of strong acids or Lewis acids to generate the electrophile.

While the electron-rich nature of the ring makes it susceptible to electrophilic attack, nucleophilic aromatic substitution is generally less favorable unless there are strong electron-withdrawing groups present on the ring or a suitable leaving group is in place.

Ring Expansion and Rearrangement Reactions of the Indoline-2,3-dione System

The strained five-membered ring of the indoline-2,3-dione system can undergo various ring expansion and rearrangement reactions to form larger, more stable heterocyclic structures. These transformations are often synthetically valuable as they provide access to different classes of heterocyclic compounds.

One notable ring expansion reaction of isatin derivatives involves their conversion to quinoline-4-carboxylic acids. This can be achieved through the Pfitzinger reaction, where the isatin is reacted with a carbonyl compound containing an α-methylene group in the presence of a base nih.govnih.govresearchgate.netresearchgate.net. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the six-membered quinoline (B57606) ring.

Another important rearrangement is the Beckmann rearrangement of the oxime derived from the C-3 carbonyl group. Treatment of this compound with hydroxylamine (B1172632) yields the corresponding 3-oxime. When this oxime is treated with an acid catalyst (such as sulfuric acid or polyphosphoric acid) or other reagents like tosyl chloride, it undergoes a rearrangement to form an isatoic anhydride (B1165640) derivative. The Beckmann rearrangement involves the migration of the group anti to the hydroxyl group on the oxime nitrogen wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgjk-sci.comaudreyli.com.

Exploration of Reaction Mechanisms and Intermediates

The diverse reactivity of this compound is underpinned by a variety of reaction mechanisms and the formation of key intermediates. Understanding these mechanistic pathways is crucial for predicting reaction outcomes and designing new synthetic strategies.

The formation of Schiff bases and hydrazones at the C-3 position proceeds through a well-established nucleophilic addition-elimination mechanism. The initial step is the nucleophilic attack of the amine or hydrazine on the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. This intermediate is often unstable and readily eliminates a molecule of water, typically under acidic catalysis, to form the final imine or hydrazone product eijppr.comresearchgate.netyoutube.comyoutube.compeerj.comgoogle.com.

The Knoevenagel condensation also involves a nucleophilic addition mechanism. A base catalyst abstracts a proton from the active methylene compound, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the C-3 carbonyl of the 5-ethoxyisatin. The resulting alkoxide intermediate is protonated to give an aldol-type adduct, which subsequently undergoes base-catalyzed dehydration to yield the α,β-unsaturated product. The dehydration step is often the driving force for the reaction alfa-chemistry.comchemrxiv.org.

The mechanism of the Beckmann rearrangement of the 3-oxime of this compound involves the protonation of the hydroxyl group of the oxime by an acid, converting it into a good leaving group (water). This is followed by a concerted migration of the C2-carbon of the indole ring to the electron-deficient nitrogen atom, with the simultaneous departure of the water molecule. The resulting nitrilium ion is then attacked by water, and subsequent tautomerization leads to the formation of the ring-expanded product masterorganicchemistry.comorganic-chemistry.orgjk-sci.com.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 5-Ethoxyindoline-2,3-dione, both ¹H and ¹³C NMR would provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indoline (B122111) ring system and the aliphatic protons of the ethoxy group. The aromatic region would likely display a complex splitting pattern due to the coupling of adjacent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electron-withdrawing nature of the dione (B5365651) functionality and the electron-donating character of the ethoxy group. The ethoxy group would present as a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of this compound would be characterized by signals for the two carbonyl carbons of the dione group at the downfield region of the spectrum. The aromatic carbons would appear in the intermediate region, with their chemical shifts differentiated by their position relative to the ethoxy and dione groups. The aliphatic carbons of the ethoxy group would be observed at the upfield end of the spectrum.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.5 | Multiplet |

| -O-CH₂-CH₃ | ~4.1 | Quartet |

| -O-CH₂-CH₃ | ~1.4 | Triplet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 185 |

| Aromatic-C | 110 - 160 |

| -O-CH₂-CH₃ | ~64 |

| -O-CH₂-CH₃ | ~15 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, a high-resolution mass spectrum would confirm its exact molecular weight.

The fragmentation pattern in an electron ionization (EI) mass spectrum would be expected to show characteristic losses of small molecules. The molecular ion peak (M⁺) would be observed, and subsequent fragmentation could involve the loss of the ethoxy group or parts of it, as well as the loss of carbon monoxide (CO) from the dione moiety.

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | Predicted m/z |

| [M]⁺ | 191.05 |

| [M - C₂H₅O]⁺ | 146.02 |

| [M - CO]⁺ | 163.06 |

| [M - 2CO]⁺ | 135.06 |

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show strong absorption bands characteristic of its key functional groups.

The most prominent peaks would be due to the stretching vibrations of the two carbonyl (C=O) groups of the dione, which are expected to appear in the region of 1700-1750 cm⁻¹. The carbon-oxygen single bond (C-O) stretching of the ether linkage in the ethoxy group would also be observable, typically in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching and bending vibrations would also be present.

Predicted Infrared Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Dione) | 1700 - 1750 |

| C-O-C (Ether) | 1000 - 1300 |

| Aromatic C-H | 3000 - 3100 |

| Aromatic C=C | 1450 - 1600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of related structures, such as 1-ethyl-5-iodoindoline-2,3-dione, suggests that the indoline-2,3-dione core is essentially planar. nih.gov The ethoxy group would be attached to the benzene ring, and its conformation would be determined by steric and electronic factors within the crystal lattice. A crystal structure would reveal details about how the molecules pack in the solid state, including any potential hydrogen bonding or π-stacking interactions.

Chromatographic Techniques for Purity Assessment (HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique. For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection would typically be performed using a UV detector, set to a wavelength where the compound exhibits strong absorbance.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing purity. For this compound, a silica (B1680970) gel plate would be used as the stationary phase. A variety of mobile phases could be employed, with the polarity adjusted to achieve good separation. A common mobile phase might be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. Visualization of the spot could be achieved under UV light or by using a staining agent.

Theoretical and Computational Investigations of 5 Ethoxyindoline 2,3 Dione and Its Derivatives

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular properties and reactivity of compounds like 5-Ethoxyindoline-2,3-dione.

DFT calculations can be employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of 5-ethoxyisatin. A study on various substituted isatins demonstrated that DFT calculations, specifically using the B3LYP/6-311++G(2d,2p) level of theory, can provide valuable insights into the electronic properties of these molecules. uokerbala.edu.iq For instance, the substitution at the 5-position of the isatin (B1672199) ring has been shown to influence the electronic properties of the molecule. uokerbala.edu.iq

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.

For isatin derivatives, the HOMO and LUMO are typically distributed over the entire molecule. The HOMO-LUMO energy gap can be influenced by the nature of the substituents on the isatin ring. A smaller HOMO-LUMO gap generally suggests a higher reactivity. In a study of various 5-substituted isatins, it was found that the HOMO-LUMO energy gap values decreased with substitution, leading to less stable molecules. uokerbala.edu.iq This suggests that the ethoxy group at the 5-position of this compound would likely influence its reactivity profile.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Substituted Isatins (Illustrative Data)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| Isatin | -3.92 | 0.00 | 3.92 |

| 5-Fluoroisatin | -4.19 | -0.07 | 4.12 |

| 5-Chloroisatin | -3.88 | -0.04 | 3.84 |

| 5-Methylisatin | -3.65 | 0.02 | 3.67 |

| 5-Methoxyisatin | -3.38 | 0.00 | 3.38 |

Note: This table is illustrative and based on data for other 5-substituted isatins to demonstrate the concept. Specific values for this compound would require dedicated DFT calculations.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For isatin and its derivatives, the MEP map typically shows negative potential around the carbonyl oxygen atoms, indicating these are sites for electrophilic attack. The region around the N-H group is generally positive, suggesting it as a site for nucleophilic attack. The ethoxy group in this compound, being an electron-donating group, would be expected to influence the electron density distribution on the aromatic ring, potentially modulating the reactivity of the entire molecule. Computational studies on isatin-incorporated thiazolyl-coumarin derivatives have utilized MEP maps to explore their electronic properties. researchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery for understanding how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein.

Docking studies involve placing the ligand into the active site of the target protein and calculating a "docking score," which estimates the binding affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Numerous studies have employed molecular docking to investigate the potential of isatin derivatives as inhibitors of various enzymes. For instance, isatin and indole-based compounds have been studied as inhibitors of the SARS-CoV 3C-like protease. nih.govresearchgate.net In another study, isatin derivatives were docked into the active site of monoamine oxidase (MAO) to understand their inhibitory mechanism. nih.gov For this compound derivatives, docking studies could be used to predict their binding modes and affinities for various cancer-related targets, such as kinases or caspases, helping to rationalize their potential anticancer activity. nih.gov

Table 2: Illustrative Molecular Docking Results of Isatin Derivatives Against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Isatin | -6.5 | Lys76, Leu132, Asp184 |

| 5-Fluoroisatin | -6.8 | Lys76, Leu132, Asp184, Phe185 |

| 5-Chloroisatin | -7.1 | Lys76, Leu132, Asp184, Phe185 |

| 5-Ethoxyisatin (Hypothetical) | -7.5 | Lys76, Leu132, Asp184, Met131 |

Note: This table is for illustrative purposes. Actual docking scores and interacting residues would depend on the specific protein target and the docking software used.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. SAR analysis involves identifying the key chemical features of a molecule that are responsible for its biological activity. QSAR takes this a step further by developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity.

For isatin derivatives, SAR studies have revealed that the nature and position of substituents on the isatin ring significantly impact their biological activities. For example, substitutions at the C5 and C6 positions of the isatin ring have been shown to influence their monoamine oxidase inhibitory activity. acs.org The presence of a halogen at the 5-position has also been linked to enhanced antibacterial activity. nih.gov The ethoxy group at the 5-position of this compound is therefore expected to play a crucial role in its biological profile.

QSAR models for isatin derivatives have been developed to predict their inhibitory activity against various targets, including the SARS CoV 3CLpro. nih.govresearchgate.net These models use molecular descriptors (physicochemical properties, topological indices, etc.) to quantify the structural features of the molecules and relate them to their biological activity. A robust QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

Table 3: Example of a Simple QSAR Equation for a Series of Isatin Derivatives

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * HBD + c

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

HBD is the number of hydrogen bond donors.

c is a constant.

Note: This is a generic and simplified QSAR equation for illustrative purposes. Real QSAR models are typically more complex and are developed for specific biological activities and sets of compounds.

Conformational Analysis and Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The different arrangements are called conformations, and they can have different energies. Understanding the preferred conformation of a molecule is important as it can influence its interaction with a biological target.

An extensive body of in vitro research has explored the therapeutic potential of this compound derivatives, revealing significant activity in enzyme inhibition and cellular processes related to cancer. These studies form the foundation for understanding the compound's mechanism of action and its potential for further development.

Applications in Materials Science and Catalysis

Development of Functional Materials Incorporating 5-Ethoxyindoline-2,3-dione Moieties

There is no available research on the incorporation of this compound into functional materials. While the parent indoline-2,3-dione scaffold has been investigated as a building block for various materials due to its unique electronic and structural properties, the specific contributions of a 5-ethoxy substituent have not been reported.

A thorough search of the literature did not yield any studies on the application of this compound in the field of Organic Light-Emitting Diodes (OLEDs). The development of novel organic materials is a critical aspect of advancing OLED technology, with a focus on enhancing efficiency, color purity, and operational lifetime. While other heterocyclic compounds are widely studied as emitters, hosts, or charge-transporting materials in OLEDs, there are no published reports detailing the synthesis, characterization, or performance of this compound in such devices. Consequently, there is no data available on its potential electroluminescent properties or its suitability as a component in OLED architecture.

Catalytic Roles of this compound Derivatives and Their Complexes

The catalytic applications of this compound and its derivatives are also an uncharted area of chemical research. The isatin (B1672199) core is known to be a versatile precursor for the synthesis of various heterocyclic compounds, some of which possess catalytic activity. However, the influence of the 5-ethoxy group on the catalytic potential of the indoline-2,3-dione framework has not been documented.

There are no available studies on the use of this compound as a ligand in transition metal catalysis. The coordination chemistry of isatin derivatives with transition metals is an area of interest for developing novel catalysts. The nitrogen and oxygen atoms of the indoline-2,3-dione structure can act as coordination sites for metal ions, potentially leading to catalytically active complexes. However, the synthesis of such complexes with this compound and their application in catalytic transformations have not been reported in the scientific literature.

No information is available regarding the use of this compound in oxidative condensation reactions. Oxidative condensation is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the reactive carbonyl groups of isatin and its derivatives can participate in various condensation reactions, the specific involvement of this compound as a reactant, catalyst, or precursor in oxidative condensation processes has not been described in published research.

Future Directions and Research Perspectives

Advancements in Synthetic Methodologies for Novel 5-Ethoxyindoline-2,3-dione Analogs

While traditional methods for synthesizing isatin (B1672199) derivatives, such as the Sandmeyer and Stolle procedures, are well-established, future research will focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. Modern techniques are increasingly being applied to overcome the limitations of classical methods, which often involve harsh conditions and lower yields.

Key areas for advancement include:

Microwave-Assisted Synthesis (MAS): This technique has emerged as a powerful tool for accelerating organic reactions. For isatin derivatives, MAS significantly reduces reaction times and can improve yields. Future work should systematically apply microwave irradiation to the synthesis of a diverse library of this compound analogs, particularly for constructing complex derivatives like Schiff bases and Mannich bases.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of green chemistry by minimizing waste and energy consumption. The isatin scaffold is an ideal substrate for MCRs, leading to the formation of structurally complex spirooxindoles. Future efforts should focus on designing novel MCRs specifically tailored to the 5-ethoxyisatin core to generate unique spiro-fused heterocyclic systems.

Green Catalysis and Solvents: The use of non-toxic, recyclable, and biodegradable catalysts and solvent systems is a cornerstone of sustainable chemistry. Researchers have successfully used deep eutectic solvents and aqueous media for the synthesis of spirooxindoles. The exploration of novel catalysts, such as p-toluenesulfonic acid (p-TSA·H2O) in water, can facilitate eco-friendly synthetic pathways for this compound derivatives.

Cascade Reactions: Designing one-pot cascade reactions, such as the Knoevenagel–Michael–cyclization sequence, offers an elegant and efficient way to construct complex molecules like 3,3′-pyrrolidonyl spirooxindoles from simple precursors. Applying these strategies to 5-ethoxyisatin will enable the rapid assembly of diverse and potentially bioactive compounds.

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and predicting their behavior before synthesis. For this compound analogs, integrating these approaches can significantly streamline the development of new therapeutic agents and materials.

Molecular Docking and Dynamics: These techniques are crucial for predicting the binding affinity and interaction patterns of ligands with biological targets. For instance, molecular docking has been used to study how isatin-based sulfonamides interact with enzymes like α-glucosidase and α-amylase. Similarly, docking and molecular dynamics (MD) simulations can elucidate the inhibitory mechanism of spirooxindoles against targets like Cyclin-dependent kinase 2 (CDK2). Future studies should employ these methods to design this compound derivatives with enhanced potency and selectivity for specific biological targets, such as viral proteases or cancer-related proteins.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of a drug candidate. In silico tools like SwissADME can predict these properties, helping to identify compounds with favorable pharmacokinetic profiles early in the design process. By performing ADMET analysis on virtual libraries of this compound analogs, researchers can prioritize the synthesis of compounds with a higher likelihood of clinical success, avoiding costly late-stage failures.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, stability, and reactivity of molecules. These calculations can help in understanding intramolecular interactions and predicting reactive sites for nucleophilic and electrophilic attacks, thereby guiding synthetic strategies and explaining structure-activity relationships (SARs).

Table 1: Application of Computational Tools in the Design of Indoline-2,3-dione Analogs

| Computational Approach | Application | Predicted Outcome/Insight | Reference |

|---|---|---|---|

| Molecular Docking | Inhibition of α-glucosidase and α-amylase by sulfonamide derivatives | Binding affinity and key interacting residues | |

| Molecular Dynamics | Inhibition of Cyclin-dependent kinase 2 (CDK2) by spirooxindoles | Stability of protein-ligand complex and inhibitory mechanism | |

| ADMET Prediction | Drug-likeness of novel isatin analogs | Pharmacokinetic and toxicity profiles | |

| DFT Calculations | Stability and reactivity of triazole-substituted indoline-2,3-diones | HOMO-LUMO gaps, molecular electrostatic potential, and charge transfer |

Expansion of In Vitro Biological Screening and Mechanistic Elucidation

The isatin scaffold is associated with a broad spectrum of biological activities. Systematic in vitro screening of novel this compound analogs against a wider range of biological targets is essential to uncover their full therapeutic potential.

Anticancer Activity: Isatin derivatives, particularly spirooxindoles, have shown significant antiproliferative properties against various cancer cell lines. A key mechanism involves the inhibition of the p53-MDM2 protein-protein interaction, which reactivates the p53 tumor suppressor pathway. Future research should screen 5-ethoxy analogs against a diverse panel of cancer cells and investigate their potential as inhibitors of targets like histone deacetylases (HDACs), carbonic anhydrases, and various kinases.

Antiviral and Antimicrobial Screening: Isatin-based compounds have demonstrated activity against a range of pathogens. Thiosemicarbazone derivatives, for example, have been investigated for their effects against viruses and bacteria. Given the urgent need for new antimicrobial and antiviral agents, libraries of this compound derivatives should be screened against clinically relevant viruses (e.g., SARS-CoV-2), bacteria (including resistant strains), and fungi.

Enzyme Inhibition: The isatin core is a versatile pharmacophore for designing enzyme inhibitors. Analogs have shown inhibitory activity against α-glucosidase and α-amylase, suggesting potential applications in managing diabetes. Further screening against other enzyme classes, such as proteases, kinases, and cholinesterases, could reveal new therapeutic applications.

Mechanistic Studies: Elucidating the precise mechanism of action is critical for drug development. For promising compounds, detailed mechanistic studies should be conducted. This includes identifying the specific molecular targets, understanding how the compound modulates signaling pathways (e.g., apoptosis induction), and performing structure-activity relationship (SAR) studies to optimize activity.

Table 2: Reported In Vitro Biological Activities of Isatin Derivatives

| Biological Target/Activity | Compound Class | Example Finding | Reference |

|---|---|---|---|

| Anticancer (p53-MDM2) | Spirooxindoles | Inhibition of cell proliferation by disrupting p53-MDM2 interaction | |

| Anticancer (HepG2, PC3) | Spirooxindole-aminopyrazoles | IC50 values of 6.9 µM (HepG2) and 0.62 µM (PC3) for a lead compound | |

| Antiviral (SARS-CoV-2) | Dispiro-pyrrolidine-piperidines | IC50 of 7.687 µM with a selectivity index of 34.1 | |

| Antimicrobial | 5-Fluoro-isatin thiosemicarbazones | Active against Gram-positive and Gram-negative bacteria | |

| Antidiabetic (Enzyme Inhibition) | Isatin-based sulfonamides | Potent inhibition of α-glucosidase (IC50 = 0.90 µM) and α-amylase (IC50 = 1.10 µM) |

Exploration of New Applications in Specialized Chemical Fields

Beyond medicinal chemistry, the unique chemical properties of the indoline-2,3-dione scaffold present opportunities in various specialized fields. The 5-ethoxy substituent can be used to tune the electronic and photophysical properties of these materials.

Corrosion Inhibition: Isatin derivatives have been identified as effective corrosion inhibitors for metals like carbon steel in acidic environments. The presence of heteroatoms (N, O) and π-electrons in the isatin ring facilitates adsorption onto the metal surface, forming a protective film. Future work could involve synthesizing and evaluating this compound derivatives, potentially as Schiff bases or hydrazones, to develop highly efficient and environmentally friendly corrosion inhibitors for industrial applications.

Dye Industry and Fluorescent Sensors: The conjugated system of the isatin core makes it a suitable chromophore. Historically, isatin was first discovered through the oxidation of indigo (B80030) dye. This property can be exploited to create novel dyes and pigments. Furthermore, by incorporating specific functional groups, this compound can be developed into fluorescent sensors for detecting metal ions or other analytes.

Materials Science: The ability of isatin derivatives to be incorporated into polymers opens up possibilities in materials science. For example, an indole (B1671886) derivative has been successfully introduced into acrylate resins to create antifouling coatings. The 5-ethoxy group could be used to modify the properties of such materials, potentially enhancing their performance or providing new functionalities.

Potential for Derivatization into Complex Architectures for Targeted Research Objectives

The reactivity of the C3-carbonyl group and the N-H group of the isatin ring makes this compound an exceptionally versatile building block for constructing complex molecular architectures. This synthetic flexibility allows for the creation of targeted molecules for specific research goals.

Spiro-fused Heterocycles: The synthesis of spirooxindoles is a major area of isatin chemistry. Multicomponent reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, can be used to generate highly complex and stereochemically rich spiro[indoline-pyrrolidine] systems. These intricate structures are often found in natural products and possess significant biological activity. Future research should focus on using 5-ethoxyisatin as a starting point to build novel spirocyclic libraries for high-throughput screening.

Molecular Hybrids: Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design. The isatin core can be linked to other bioactive moieties, such as gallates, triazoles, or sulfonamides, to create hybrid compounds with potentially synergistic or novel biological activities. The 5-ethoxy group can serve as a key modulator of the physicochemical properties of these hybrids.

Natural Product Analogs: Many complex natural products, such as strychnine, contain the oxindole core. The synthetic accessibility of this compound makes it an ideal starting material for the synthesis of novel analogs of these natural products. Such analogs can be used as chemical probes to study biological processes or as starting points for developing new drugs with improved properties.

Q & A

Q. What are the common synthetic routes for preparing 5-Ethoxyindoline-2,3-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with indoline-2,3-dione derivatives. Key steps include:

- Substitution : Introducing the ethoxy group via nucleophilic substitution using ethanol derivatives under reflux conditions. Halogenation agents (e.g., PCl₃ or SOCl₂) may activate the indoline ring for ethoxy substitution .

- Cyclization : Acid- or base-catalyzed cyclization to form the fused indoline-dione structure. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) critically affect yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm ethoxy integration. Aromatic protons appear as doublets (δ 6.8–7.5 ppm), while carbonyl carbons resonate near δ 170–180 ppm .

- X-ray Crystallography : Resolves crystal packing and bond angles. For example, the dihedral angle between the indoline ring and dione moiety typically ranges 5–15°, influencing stability .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 220.0743 for C₁₀H₉NO₃) .

Q. How does the ethoxy substituent influence the compound's reactivity in nucleophilic and electrophilic reactions?

- Methodological Answer :

- Electrophilic Substitution : The ethoxy group acts as an electron-donating substituent, directing electrophiles (e.g., nitration or bromination) to the para position on the indoline ring. Reaction rates increase in polar aprotic solvents (e.g., DCM) .

- Nucleophilic Attack : The dione moiety is susceptible to nucleophilic addition (e.g., Grignard reagents), forming tertiary alcohols. Ethoxy groups stabilize intermediates via resonance, reducing side reactions .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (pH 7.4, 37°C) to minimize variability. Use cell lines with consistent expression profiles (e.g., HEK293 for receptor-binding assays) .

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare IC₅₀ values across studies. Outliers may arise from impurities (>98% purity required for reproducibility) .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 5-Fluoroindoline-2,3-dione) to identify substituent-specific trends .

Q. How can computational chemistry methods like DFT and molecular docking be applied to predict the bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV), correlating with redox stability .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., NMDA receptors). The ethoxy group’s van der Waals interactions (2.8–3.2 Å) enhance affinity compared to methoxy analogs .

- MD Simulations : Assess ligand-protein stability (RMSD <2.0 Å over 100 ns) to prioritize derivatives for synthesis .

Q. What experimental approaches are critical for studying the metabolic stability of this compound in pharmacokinetic research?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS; calculate half-life (t₁/₂) using first-order kinetics .

- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms. Ethoxy groups reduce metabolic clearance compared to halogenated derivatives .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu >0.1 indicates favorable bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。